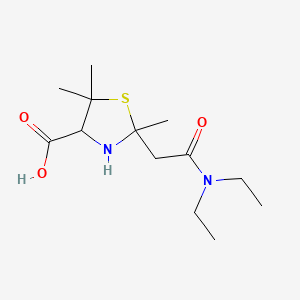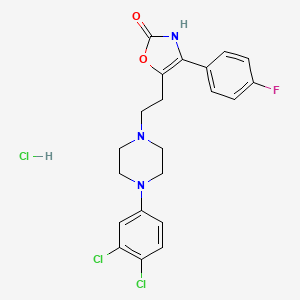
2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a synthetic compound that belongs to the class of oxazolones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride typically involves the following steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Group: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazolone ring is replaced by the piperazine derivative.
Attachment of the Dichlorophenyl and Fluorophenyl Groups: These aromatic groups can be introduced through electrophilic aromatic substitution reactions, often using halogenated precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic groups.
Reduction: Reduction reactions could target the oxazolone ring or the aromatic substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds, acids, bases, and catalysts (e.g., palladium on carbon) are frequently employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its piperazine and dichlorophenyl groups are often found in compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, influencing physiological processes.
Industry
Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its diverse reactivity makes it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine ring might facilitate binding to certain receptors, while the dichlorophenyl and fluorophenyl groups could enhance its affinity and specificity.
相似化合物的比较
Similar Compounds
- 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-chlorophenyl)-, monohydrochloride
- 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-, monohydrochloride
Uniqueness
The unique combination of the fluorophenyl group with the piperazine and dichlorophenyl moieties distinguishes this compound from its analogs. This specific arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
CAS 编号 |
120944-17-4 |
|---|---|
分子式 |
C21H21Cl3FN3O2 |
分子量 |
472.8 g/mol |
IUPAC 名称 |
5-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H20Cl2FN3O2.ClH/c22-17-6-5-16(13-18(17)23)27-11-9-26(10-12-27)8-7-19-20(25-21(28)29-19)14-1-3-15(24)4-2-14;/h1-6,13H,7-12H2,(H,25,28);1H |
InChI 键 |
PVEANDDXKKGGLD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



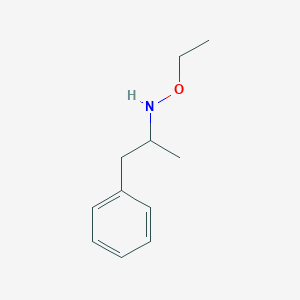
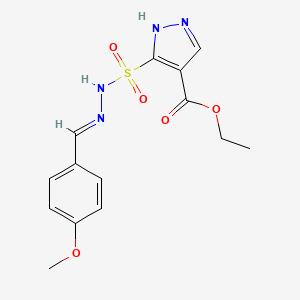
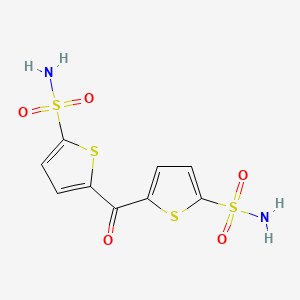
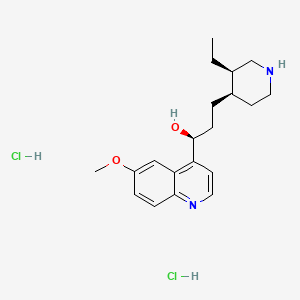
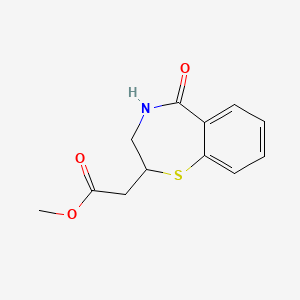
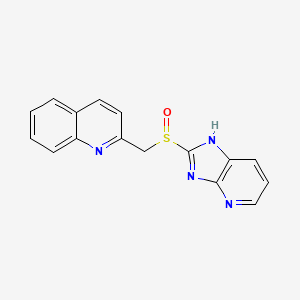
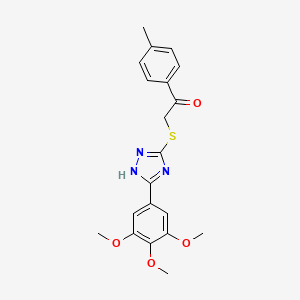


![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12758056.png)
